molecular formula C15H8ClFN4O B12506637 3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B12506637
M. Wt: 314.70 g/mol
InChI Key: ZTFLPAJOEQGAAS-UHFFFAOYSA-N
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Description

3-(2-chloro-4-fluorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-4-fluorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one typically involves the reaction of 2-chloro-4-fluoroaniline with various reagents to form the desired triazoloquinazoline structure. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-4-fluorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., ethanol, DMF), and sometimes catalysts (e.g., palladium, copper salts).

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted triazoloquinazolines.

Scientific Research Applications

3-(2-chloro-4-fluorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloro-4-fluorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline structures, such as 3-(2-chlorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one.

    Quinazoline Derivatives: Other quinazoline derivatives, such as 2-chloro-4-fluoroquinazoline.

Uniqueness

3-(2-chloro-4-fluorophenyl)-4H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C15H8ClFN4O

Molecular Weight

314.70 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C15H8ClFN4O/c16-11-7-8(17)5-6-9(11)13-14-18-15(22)10-3-1-2-4-12(10)21(14)20-19-13/h1-7,20H

InChI Key

ZTFLPAJOEQGAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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